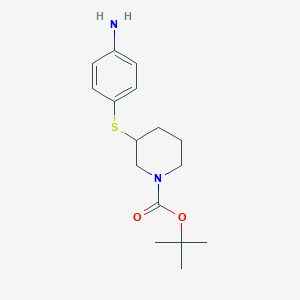

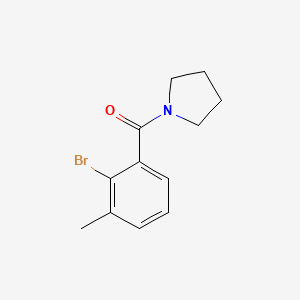

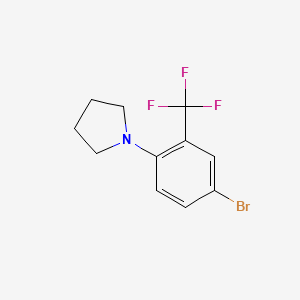

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate

Overview

Description

“tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O2 . It has an average mass of 276.374 Da and a monoisotopic mass of 276.183777 Da . It’s also known by other names such as “(3S)-3-(4-Aminophényl)-1-pipéridinecarboxylate de 2-méthyl-2-propanyle” in French .

Molecular Structure Analysis

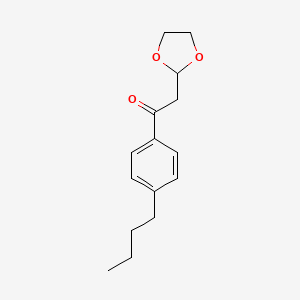

The molecular structure of “tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate” consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is predicted to be 412.7±45.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate is a significant intermediate in synthesizing various biologically active compounds. For example, it serves as an essential intermediate in the synthesis of crizotinib, an anti-cancer drug (Kong et al., 2016). Similarly, other derivatives like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate play a crucial role in creating small molecule anticancer drugs (Zhang et al., 2018).

Intermediate in Medicinal Chemistry

This compound is also a key intermediate in synthesizing Vandetanib, a medication used for certain types of cancer (Wang et al., 2015). Its derivatives are used in the preparation of diverse piperidine derivatives, indicating its versatility in medicinal chemistry (Moskalenko & Boev, 2014).

Molecular Structure and Synthesis

Further, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, has been studied for its potential as a cyclic amino acid ester (Moriguchi et al., 2014). These studies are crucial for understanding the chemical and structural properties essential for drug design.

Application in Stereoselective Synthesis

It is also utilized in the stereoselective synthesis of piperidine derivatives, important in developing pharmaceuticals with specific desired effects (Moskalenko & Boev, 2014).

Crystallographic Studies

Crystallographic studies of related compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have provided insights into molecular packing, which is valuable in understanding drug interactions at a molecular level (Didierjean et al., 2004).

Mechanism of Action

Mode of Action

The mode of action of “tert-Butyl 3-((4-aminophenyl)thio)-piperidine-1-carboxylate” is not well understood at this time. It’s possible that the compound interacts with its targets by binding to active sites, altering their conformation, or modulating their activity. The specific changes resulting from these interactions are subject to ongoing research .

Biochemical Pathways

Given the presence of the aminophenyl group in its structure, it might be involved in pathways related to aromatic compounds . .

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .

Result of Action

As research progresses, we may gain a better understanding of how this compound affects cellular processes and molecular interactions .

properties

IUPAC Name |

tert-butyl 3-(4-aminophenyl)sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(11-18)21-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVKNYSUDIAVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400248.png)

![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)